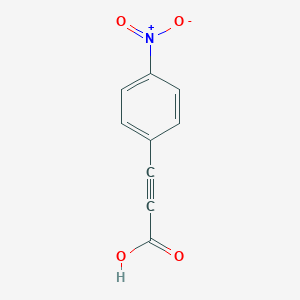

3-(4-Nitrophenyl)propiolic acid

Descripción general

Descripción

3-(4-Nitrophenyl)propiolic acid is an organic compound with the molecular formula C9H5NO4 and a molecular weight of 191.14 g/mol . It is a crystalline solid that is soluble in common organic solvents . This compound is notable for its applications in organic synthesis, dye and pigment production, and the development of optoelectronic materials .

Métodos De Preparación

The synthesis of 3-(4-Nitrophenyl)propiolic acid typically involves a multi-step process:

Starting Materials: The synthesis begins with 4-nitrobenzoic acid and hydrogen cyanide in the presence of sodium hydroxide to form 4-nitrobenzamide.

Intermediate Formation: The 4-nitrobenzamide is then reacted with potassium carbonate and lead acetate to produce this compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Análisis De Reacciones Químicas

3-(4-Nitrophenyl)propiolic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions typically involve the nitro group, converting it to an amine group.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, often involving the aromatic ring or the carboxylic acid group.

Common reagents used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Applications Overview

3-(4-Nitrophenyl)propiolic acid serves as an important intermediate in several chemical processes. Below are its primary applications:

Organic Synthesis

- Used as a building block in the synthesis of various organic compounds, particularly those containing nitro groups.

- Acts as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Pharmaceuticals

- Plays a role in the development of drug candidates due to its ability to modify biological activity through structural alterations.

- Utilized in the synthesis of anti-inflammatory agents and other therapeutic compounds.

Materials Science

- Employed in the creation of polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.

- Investigated for use in developing functional materials for sensors and electronic devices.

Case Study 1: Synthesis of Nitro-Substituted Compounds

In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of this compound in synthesizing various nitro-substituted aromatic compounds. The compound was reacted with different nucleophiles to yield products with potential pharmaceutical applications. The yields were reported to be over 80%, showcasing its efficiency as a synthetic intermediate .

Case Study 2: Development of Anti-Inflammatory Agents

A research team explored the modification of existing anti-inflammatory drugs using this compound as a key intermediate. The study revealed that derivatives formed from this compound exhibited improved potency against inflammation markers in vitro compared to their parent compounds .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for nitro-substituted compounds |

| Pharmaceuticals | Development of anti-inflammatory agents |

| Materials Science | Creation of polymers with enhanced properties |

Mecanismo De Acción

The mechanism of action of 3-(4-Nitrophenyl)propiolic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the propiolic acid moiety can engage in nucleophilic and electrophilic interactions. These interactions can affect cellular pathways and molecular functions, making the compound of interest in various fields of research .

Comparación Con Compuestos Similares

3-(4-Nitrophenyl)propiolic acid can be compared with other similar compounds, such as:

Propynoic acid: Similar in structure but lacks the nitro group, affecting its reactivity and applications.

Methyl 3-(4-nitrophenyl)propiolate: A methyl ester derivative with different solubility and reactivity properties.

Ethyl propiolate: Another ester derivative with distinct chemical behavior and uses.

Actividad Biológica

Overview

3-(4-Nitrophenyl)propiolic acid is an organic compound with the molecular formula and a molecular weight of 191.14 g/mol. It is characterized by a propiolic acid structure with a nitrophenyl group at the 3-position. This compound has garnered interest due to its potential biological activities and applications across various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

- Molecular Formula :

- Molecular Weight : 191.14 g/mol

- CAS Number : 2216-24-2

- Melting Point : 164°C to 168°C

- Solubility : Slightly soluble in water

Biological Activity

Research on the biological activity of this compound is still limited, but its structural features suggest several potential interactions with biological systems. The nitrophenyl group is known for exhibiting antibacterial and antifungal properties, which may stem from its ability to disrupt cellular processes. The compound's chromogenic nature also allows it to act as a biosensor for detecting various biological agents.

The mechanism of action involves interactions with various molecular targets:

- Redox Reactions : The nitro group can participate in redox reactions.

- Nucleophilic and Electrophilic Interactions : The propiolic acid moiety can engage in these interactions, affecting cellular pathways and functions.

Applications in Research and Industry

This compound serves as an important intermediate in the synthesis of other organic compounds. Its applications include:

- Pharmaceuticals : Used as an intermediate for drug synthesis.

- Agrochemicals : Involved in the production of various agrochemicals.

- Dyes and Pigments : Utilized in the dyestuff industry for synthesizing dyes.

- Material Science : Can be used to create new materials with unique properties.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Propiolic structure, chromogenic | Versatile in organic synthesis |

| 3-(2-Nitrophenyl)propiolic acid | Similar structure but different nitro position | Different reactivity patterns |

| 3-Amino-3-(4-nitrophenyl)propionic acid | Contains amino group | Enhanced solubility and biological activity |

| 4-Nitrobenzoic acid | Simpler structure without alkyne functionality | Commonly used as a standard |

Case Studies and Research Findings

- Antibacterial Activity : Preliminary studies indicate that compounds with nitrophenyl groups exhibit antibacterial properties. Further research is needed to quantify this activity specifically for this compound.

- Biosensor Applications : Due to its chromogenic properties, there is potential for this compound to be developed into biosensors for detecting specific biological agents or environmental monitoring.

- Synthesis Studies : Recent research has explored novel synthetic routes for producing this compound using sustainable methods, such as direct carboxylation of terminal alkynes under mild conditions.

Propiedades

IUPAC Name |

3-(4-nitrophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMZCQTZVBTDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289545 | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2216-24-2 | |

| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 61874 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2216-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Nitrophenyl)propiolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method used for 3-(4-Nitrophenyl)propiolic acid in this research?

A1: The research highlights a novel method for synthesizing this compound through the direct carboxylation of the corresponding terminal alkyne, 4-nitrophenylacetylene, with carbon dioxide (CO2). The reaction utilizes a custom-designed copper-conjugated microporous polymer (CMP-Cu) as a catalyst and operates under mild conditions, including room temperature and atmospheric pressure []. This method offers a potentially more sustainable and efficient alternative to traditional synthetic routes.

Q2: What are the advantages of using the CMP-Cu catalyst for this reaction?

A2: The CMP-Cu catalyst demonstrates several advantageous features:

- Mild Reaction Conditions: The catalyst facilitates the carboxylation reaction at room temperature and atmospheric pressure, reducing energy consumption and simplifying the process [].

- High Selectivity: The research demonstrates the catalyst's selectivity towards the formation of the desired propiolic acid product, minimizing by-product formation [].

- CO2 Utilization: This method utilizes CO2 as a readily available and inexpensive feedstock, contributing to a more sustainable approach to chemical synthesis [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.